molecular formula C10H10ClN3O3 B11725978 {3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine

{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine

Cat. No.: B11725978
M. Wt: 255.66 g/mol
InChI Key: WYKNDDZQYZJYMJ-UHFFFAOYSA-N
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Description

{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine is a synthetic organic compound characterized by the presence of a chlorophenyl group, a nitro group, and a methoxyamine group

Preparation Methods

The synthesis of {3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine typically involves the reaction of 4-chlorobenzaldehyde with nitromethane in the presence of a base to form the nitroalkene intermediate. This intermediate is then reacted with methoxyamine hydrochloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Addition: The nitroalkene moiety can participate in Michael addition reactions with nucleophiles like amines or thiols.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to {3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine include:

    {3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(ethoxy)amine: This compound has an ethoxy group instead of a methoxy group, which can affect its reactivity and biological activity.

    {3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(hydroxy)amine: The presence of a hydroxy group can influence the compound’s solubility and interaction with biological targets.

    {3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methyl)amine: The methyl group can alter the compound’s electronic properties and its behavior in chemical reactions

These similar compounds highlight the versatility of the {3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl} scaffold and its potential for modification to achieve desired properties and activities.

Properties

Molecular Formula

C10H10ClN3O3

Molecular Weight

255.66 g/mol

IUPAC Name

3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine

InChI

InChI=1S/C10H10ClN3O3/c1-17-13-7-10(14(15)16)6-12-9-4-2-8(11)3-5-9/h2-7,13H,1H3

InChI Key

WYKNDDZQYZJYMJ-UHFFFAOYSA-N

Canonical SMILES

CONC=C(C=NC1=CC=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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